molecular formula C15H16ClFN2O2S2 B4367330 1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine

1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4367330
M. Wt: 374.9 g/mol
InChI Key: BHCDKWIGMUYBTJ-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O2S2/c16-14-10-13(17)4-3-12(14)11-18-5-7-19(8-6-18)23(20,21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDKWIGMUYBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: Starting with a suitable piperazine precursor, the ring is functionalized with the desired substituents.

    Introduction of the 2-chloro-4-fluorobenzyl group: This step involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the 2-chloro-4-fluorobenzyl halide.

    Attachment of the 2-thienylsulfonyl group: The final step involves the sulfonylation reaction, where the piperazine derivative reacts with 2-thienylsulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-4-(2-thienylsulfonyl)piperazine: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    1-(4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine: Lacks the chlorine substituent, leading to differences in chemical and biological properties.

    1-(2-chloro-4-fluorobenzyl)-4-(phenylsulfonyl)piperazine: Replaces the thienyl group with a phenyl group, which may alter its interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine
Reactant of Route 2
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1-(2-chloro-4-fluorobenzyl)-4-(2-thienylsulfonyl)piperazine

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